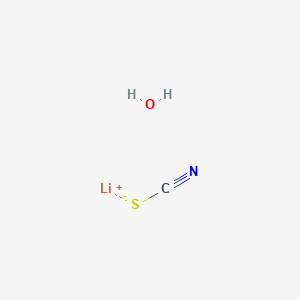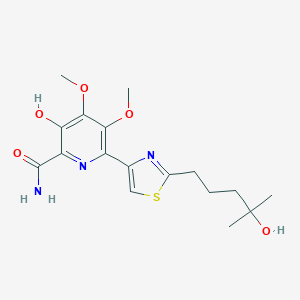
Karnamicin B3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kanamycin B3 is an aminoglycoside antibiotic, which is derived from Streptomyces kanamyceticus. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin B3 is commonly used in laboratory experiments and scientific research due to its potent antibacterial activity.
作用机制
Kanamycin B3 works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 16S rRNA of the bacterial ribosome and disrupts the reading of the genetic code, resulting in the production of non-functional or truncated proteins. This leads to bacterial cell death.
Biochemical and Physiological Effects:
Kanamycin B3 has several biochemical and physiological effects on bacteria. It disrupts the bacterial membrane and cell wall, leading to cell lysis and death. It also affects the permeability of the bacterial membrane, making it more susceptible to other antibiotics. Kanamycin B3 also induces oxidative stress in bacteria, leading to the production of reactive oxygen species and DNA damage.
实验室实验的优点和局限性
Kanamycin B3 has several advantages for lab experiments. It is effective against a wide range of bacteria, making it useful for studying bacterial growth and antibiotic resistance. It is also relatively easy to use and has a low risk of toxicity. However, there are some limitations to using Kanamycin B3 in lab experiments. It can be expensive, and some bacteria may develop resistance to the antibiotic over time, making it less effective.
未来方向
There are several future directions for the use of Kanamycin B3 in scientific research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanisms of antibiotic resistance in bacteria and the development of new strategies to overcome this resistance. Additionally, Kanamycin B3 may have potential therapeutic applications in the treatment of bacterial infections, and further research is needed to explore this possibility.
Conclusion:
Kanamycin B3 is a potent antibiotic that is widely used in scientific research. It has a complex synthesis method and works by inhibiting protein synthesis in bacteria. Kanamycin B3 has several biochemical and physiological effects on bacteria, and it is effective against a wide range of gram-negative and gram-positive bacteria. While there are some limitations to using Kanamycin B3 in lab experiments, it has several advantages and is a valuable tool for studying bacterial growth and antibiotic resistance. There are also several future directions for the use of Kanamycin B3 in scientific research, including the development of new antibiotics and the study of antibiotic resistance mechanisms.
合成方法
Kanamycin B3 is synthesized through a complex process that involves fermentation, extraction, and purification. The fermentation process involves growing Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria produce kanamycin B3, which is then extracted from the culture medium using various solvents. The extracted kanamycin B3 is then purified through a series of chromatography steps to obtain a pure form of the antibiotic.
科学研究应用
Kanamycin B3 is widely used in scientific research due to its potent antibacterial activity. It is commonly used in microbiology experiments to study bacterial growth, antibiotic resistance, and bacterial genetics. Kanamycin B3 is also used in clinical research to test the efficacy of new antibiotics and to study the mechanisms of antibiotic resistance.
属性
CAS 编号 |
122535-53-9 |
|---|---|
分子式 |
C17H23N3O5S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
3-hydroxy-6-[2-(4-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-17(2,23)7-5-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |
InChI 键 |
FXLGBQXGWFMNGL-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
规范 SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
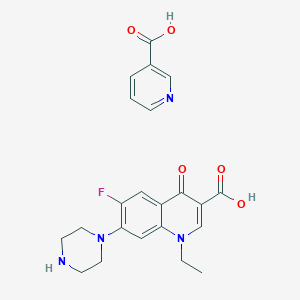





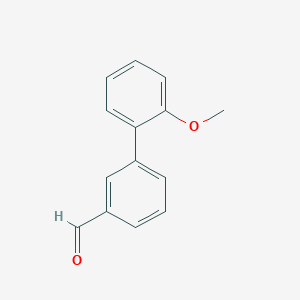

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)
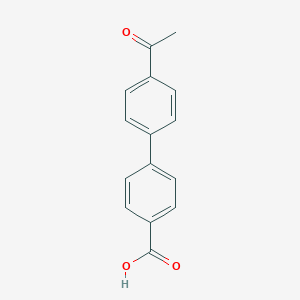
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
